molecular formula C41H70O4Si2 B12845252 (1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-yl acetate

(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-yl acetate

Cat. No.: B12845252
M. Wt: 683.2 g/mol
InChI Key: LPWPLTVCYWHXIJ-RMLRCYEXSA-N
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Description

The compound “(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-yl acetate” is a complex organic molecule with multiple stereocenters and functional groups This compound is characterized by its intricate structure, which includes cyclopropyl, cyclohexylidene, and acetate groups, among others

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of cyclopropyl and cyclohexylidene rings, as well as the introduction of acetate groups. Typical synthetic routes may involve:

    Formation of Cyclopropyl and Cyclohexylidene Rings: These steps might involve cyclization reactions using appropriate precursors and catalysts.

    Introduction of Functional Groups: The tert-butyldimethylsilyl (TBDMS) groups are often introduced to protect hydroxyl groups during the synthesis.

    Final Assembly: The final steps would involve coupling the various fragments together under controlled conditions.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    High-Throughput Screening: To identify the best catalysts and reaction conditions.

    Scale-Up Processes: To ensure that the reactions can be performed on a larger scale without loss of efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Substitution reactions can be used to replace one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound might be studied for its potential biological activity, such as its interaction with enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.

Industry

In industry, the compound might be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to a particular enzyme or receptor, thereby modulating its activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl Compounds: Other compounds containing cyclopropyl groups.

    Cyclohexylidene Compounds: Compounds with similar cyclohexylidene structures.

    Acetate Derivatives: Compounds with acetate functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C41H70O4Si2

Molecular Weight

683.2 g/mol

IUPAC Name

[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-enyl] acetate

InChI

InChI=1S/C41H70O4Si2/c1-28(17-24-37(32-19-20-32)43-30(3)42)35-22-23-36-31(16-15-25-41(35,36)10)18-21-33-26-34(44-46(11,12)39(4,5)6)27-38(29(33)2)45-47(13,14)40(7,8)9/h17-18,21,24,28,32,34-38H,2,15-16,19-20,22-23,25-27H2,1,3-14H3/b24-17+,31-18+,33-21+/t28-,34-,35-,36+,37+,38+,41-/m1/s1

InChI Key

LPWPLTVCYWHXIJ-RMLRCYEXSA-N

Isomeric SMILES

C[C@H](/C=C/[C@@H](C1CC1)OC(=O)C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(C=CC(C1CC1)OC(=O)C)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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